

# Independent Validation of S2101 (BiCaZO) Published Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	S2101	
Cat. No.:	B15583425	Get Quote

#### **Executive Summary**

The **S2101** (BiCaZO) clinical trial, a Phase II study evaluating the combination of cabozantinib and nivolumab in advanced solid tumors, is currently ongoing, with Stage II accrual anticipated to reopen in May 2025. As such, there are no published findings from this study available for independent validation. This guide provides a comprehensive comparison of the treatment components of the **S2101** trial—cabozantinib and nivolumab—based on existing published data for their use in melanoma and head and neck squamous cell carcinoma (HNSCC), the primary cohorts in the trial. We present a detailed analysis of their mechanisms of action, clinical efficacy as monotherapies and in combination, and the role of the biomarkers being investigated in the trial: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS). This guide is intended for researchers, scientists, and drug development professionals to objectively assess the scientific rationale and potential of the BiCaZO trial's therapeutic strategy.

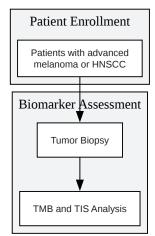
## Overview of the S2101 (BiCaZO) Clinical Trial

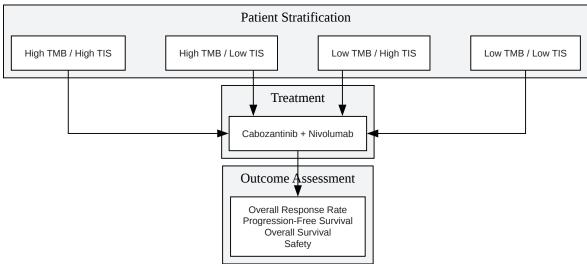
The **S2101**, or BiCaZO, trial is a Phase II study designed to assess the efficacy and safety of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically focusing on immunotherapy-refractory melanoma and HNSCC.[1] A key objective of the trial is to investigate the feasibility of using molecular characterization, based on Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Signature (TIS), to stratify patients and predict treatment response.[1][2]



## Experimental Workflow of the S2101 (BiCaZO) Trial

The trial employs a biomarker-stratified design to evaluate the treatment's effectiveness in patient subgroups. The following diagram illustrates the general workflow of the **S2101** trial.





Click to download full resolution via product page



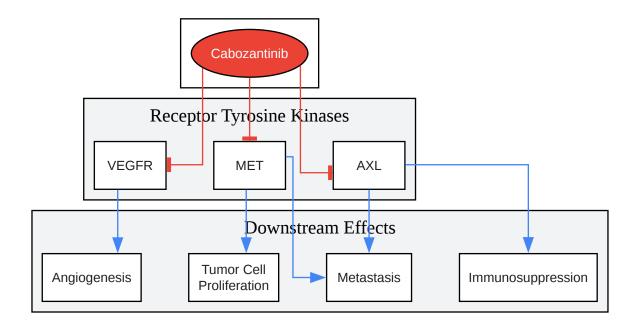
#### S2101 (BiCaZO) Clinical Trial Workflow

## **Mechanisms of Action**

The combination of cabozantinib and nivolumab is based on their distinct and potentially synergistic mechanisms of action. Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI), while nivolumab is an immune checkpoint inhibitor.

## **Cabozantinib Signaling Pathway**

Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL, which are implicated in tumor cell proliferation, angiogenesis, and immune regulation.[3][4] By blocking these pathways, cabozantinib can decrease tumor growth and metastasis.



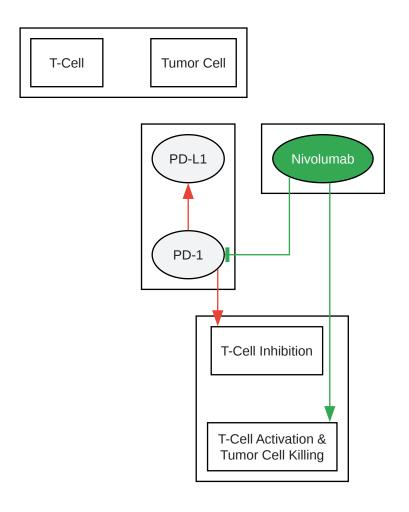
Click to download full resolution via product page

Cabozantinib's Inhibition of Key Signaling Pathways

## **Nivolumab Signaling Pathway**

Nivolumab is a monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2.[5][6] This blockade releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.





Click to download full resolution via product page

Nivolumab's Blockade of the PD-1/PD-L1 Pathway

## **Clinical Efficacy Data**

The following tables summarize the clinical efficacy of cabozantinib and nivolumab as monotherapies and in combination for melanoma and HNSCC, based on published clinical trial data.

## Melanoma



Treatmen t Regimen	Trial	Phase	N	Overall Respons e Rate (ORR)	Progressi on-Free Survival (PFS)	Overall Survival (OS)
Combinatio n Therapy						
Nivolumab + Ipilimumab + Cabozantin ib	NCT04091 750	II	14	46%	12-month rate: 30%	12-month rate: 67% [7]
Monothera py						
Nivolumab	CheckMate 067	III	316	4-year rate: 44%	4-year rate: 30%	4-year rate: 53%[8]
Cabozantin ib	NCT01865 790	II	77	5%	3.8 months	9.4 months[9]

# **Head and Neck Squamous Cell Carcinoma (HNSCC)**



Treatmen t Regimen	Trial	Phase	N	Overall Respons e Rate (ORR)	Progressi on-Free Survival (PFS)	Overall Survival (OS)
Combinatio n Therapy						
Pembrolizu mab + Cabozantin ib	NCT03468 218	II	33	52%	14.6 months	22.3 months[10]
Monothera py						
Nivolumab	CheckMate 141	III	240	13.3%	2.0 months	7.5 months[7] [11]
Cabozantin ib	-	-	-	-	-	-

Note: Data for cabozantinib monotherapy in HNSCC from a large, randomized trial is not readily available in the search results. The combination trial with pembrolizumab (another anti-PD-1 antibody) provides an indication of cabozantinib's potential activity in this disease.

# Experimental Protocols of Key Clinical Trials CheckMate 067 (Nivolumab in Melanoma)

- Study Design: A phase 3, randomized, double-blind study.[6][12]
- Patient Population: Patients with previously untreated, unresectable stage III or IV melanoma.[6][12]
- Treatment Regimens:
  - Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for four doses, followed by nivolumab (3 mg/kg) every 2 weeks.[8]



- Nivolumab (3 mg/kg) every 2 weeks plus placebo.[8]
- Ipilimumab (3 mg/kg) every 3 weeks for four doses plus placebo.[8]
- Primary Endpoints: Progression-free survival and overall survival.[13]

## **CheckMate 141 (Nivolumab in HNSCC)**

- Study Design: A phase 3, randomized, open-label study.[11][14]
- Patient Population: Patients with recurrent or metastatic HNSCC who had progressed within
   6 months of platinum-based chemotherapy.[11]
- Treatment Regimens:
  - Nivolumab (3 mg/kg) every 2 weeks.[14]
  - Investigator's choice of standard, single-agent therapy (methotrexate, docetaxel, or cetuximab).[14]
- Primary Endpoint: Overall survival.[14]

## **Role of Biomarkers**

The **S2101** trial is designed to evaluate the predictive utility of TMB and TIS.

- Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a
  tumor's genome. A higher TMB is thought to lead to the production of more neoantigens,
  which can be recognized by the immune system, potentially making the tumor more
  susceptible to immunotherapy.[15] Studies in melanoma and HNSCC have suggested that a
  high TMB may be associated with improved outcomes with immune checkpoint inhibitors.[16]
   [17]
- Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the
  presence of an inflamed tumor microenvironment, characterized by the presence of T-cells
  and other immune cells. A "hot" or inflamed tumor is more likely to respond to
  immunotherapy. The TIS includes genes associated with cytotoxic T-cell activity and



interferon-gamma signaling.[18] The combination of TMB and TIS may provide a more comprehensive picture of a tumor's immunogenicity and its potential to respond to treatment.

## Conclusion

While direct independent validation of the **S2101** (BiCaZO) trial's findings is not yet possible, this comparative guide provides a robust framework for understanding its scientific basis. The combination of cabozantinib and nivolumab targets distinct but complementary pathways involved in tumor growth, angiogenesis, and immune evasion. Existing clinical data for each agent, and for similar combinations, demonstrate their potential in melanoma and HNSCC. The biomarker-driven approach of the **S2101** trial holds the promise of identifying patient populations most likely to benefit from this combination therapy, a critical step towards personalized cancer treatment. The results of the **S2101** trial are eagerly awaited to confirm the efficacy and safety of this novel therapeutic strategy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PD-1/PD-L1 pathway: current researches in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Phase 3, Randomized, Double-Blind Study of Nivolumab Monotherapy or Nivolumab Combined with Ipilimumab Versus Ipilimumab Monotherapy in Subjects with Previously Untreated Unresectable or Metastatic Melanoma. (CheckMate 067: Checkpoint Pathway and Nivolumab Clinical Trial Evaluation 067) | Dana-Farber Cancer Institute [dana-farber.org]

## Validation & Comparative





- 7. ascopubs.org [ascopubs.org]
- 8. Nivolumab plus ipilimumab or nivolumab alone versus ipilimumab alone in advanced melanoma (CheckMate 067): 4-year outcomes of a multicentre, randomised, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II randomised discontinuation trial of the MET/VEGF receptor inhibitor cabozantinib in metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pembrolizumab and cabozantinib in recurrent metastatic head and neck squamous cell carcinoma: a phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Nivolumab in Patients with Recurrent or Metastatic Squamous Cell Carcinoma of the Head and Neck: Efficacy and Safety in CheckMate 141 by Prior Cetuximab Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Five-year Follow-up of Patients With Head and Neck Cancer Treated With Nivolumab and Long-term Responders for Over Two Years PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. CheckMate 141: 1-Year Update and Subgroup Analysis of Nivolumab as First-Line Therapy in Patients with Recurrent/Metastatic Head and Neck Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of S2101 (BiCaZO) Published Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583425#independent-validation-of-s2101-published-findings]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com